1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone
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Overview
Description
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone is a compound that features a pyrrolidinone ring, a piperidine ring, and an aniline group.
Preparation Methods
The synthesis of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis .
Chemical Reactions Analysis
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone can be compared to other similar compounds, such as:
Anilino-1,4-naphthoquinones: These compounds also contain an aniline group and exhibit significant biological activities, including tyrosinase inhibition.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
39630-12-1 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-anilino-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c20-15-11-13(16(21)18-9-5-2-6-10-18)12-19(15)17-14-7-3-1-4-8-14/h1,3-4,7-8,13,17H,2,5-6,9-12H2 |
InChI Key |
JFZUQYGYJQWVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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